SU-5402

Catalog No.
S547968
CAS No.
215543-92-3
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU-5402

CAS Number

215543-92-3

Product Name

SU-5402

IUPAC Name

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-

InChI Key

JNDVEAXZWJIOKB-JYRVWZFOSA-N

SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

3-((3-(2-carboxyethyl)-4-methylpyrrol-2-yl)methylene)-2-inolinone, SU 5402, Su-5402, SU5402

Canonical SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O

Description

The exact mass of the compound 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone is 296.11609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU-5402 is a chemical compound recognized for its potent and selective inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1. Its chemical name is 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid, with a molecular formula of C17H16N2O3 and a molecular weight of approximately 296.32 g/mol. The compound is primarily used in research settings to explore its effects on various biological pathways and cellular processes .

SU-5402 functions as a tyrosine kinase inhibitor, specifically targeting the tyrosine kinase domains of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. The inhibition occurs at low micromolar concentrations, with half-maximal inhibitory concentration (IC50) values reported as follows:

  • Vascular endothelial growth factor receptor 2: 0.02 μM
  • Fibroblast growth factor receptor 1: 0.03 μM
  • Platelet-derived growth factor receptor beta: 0.51 μM .

The biological activity of SU-5402 extends beyond mere inhibition of receptor activity. It has been shown to:

  • Inhibit embryonic left-right determination.
  • Exhibit significant anticancer properties both in vitro and in vivo.
  • Attenuate differentiation of neural stem cells induced by integrin beta4.
  • Support the self-renewal of mouse embryonic stem cells .

SU-5402 is utilized in various research applications including:

  • Investigating the role of vascular endothelial growth factor signaling in cancer progression.
  • Studying fibroblast growth factor signaling pathways in developmental biology.
  • Exploring neural stem cell differentiation mechanisms.
    It is primarily used in laboratory settings for research purposes and is not intended for therapeutic use in humans or animals .

Interaction studies involving SU-5402 have demonstrated its capability to modulate various signaling pathways associated with cancer and developmental biology. Notably, it has been shown to interact with:

  • Vascular endothelial growth factor signaling pathways, impacting angiogenesis.
  • Fibroblast growth factor signaling pathways, influencing cellular proliferation and differentiation.
    These interactions highlight its potential as a research tool for exploring complex biological systems and therapeutic targets .

Several compounds share structural or functional similarities with SU-5402. Below is a comparison highlighting their unique features:

Compound NameTypeKey Features
SU-5402Tyrosine Kinase InhibitorSelective for VEGFR2 and FGFR1; anticancer properties
SU-6668Tyrosine Kinase InhibitorInhibits multiple receptors including VEGFR; broader spectrum
PD173074Tyrosine Kinase InhibitorSelective for fibroblast growth factor receptor; used in cancer research
AZD4547Tyrosine Kinase InhibitorSelective for fibroblast growth factor receptor; clinical trials for cancer therapy
SorafenibMulti-Kinase InhibitorTargets RAF kinases and VEGFR; approved for clinical use in certain cancers

SU-5402 stands out due to its specificity towards vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1, making it particularly valuable for targeted research in angiogenesis and developmental biology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

296.11609238 g/mol

Monoisotopic Mass

296.11609238 g/mol

Heavy Atom Count

22

Appearance

Orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SU5402
3-[(3-(2-carboxyethyl)-4-methylpyrrol-2-yl)methylene]-2-indolinone

Dates

Modify: 2023-08-15
1: Hu X, Zhang P, Xu Z, Chen H, Xie X. GPNMB enhances bone regeneration by promoting angiogenesis and osteogenesis: potential role for tissue engineering bone. J Cell Biochem. 2013 Dec;114(12):2729-37. doi: 10.1002/jcb.24621. PubMed PMID: 23794283.
2: Nguyen TK, Tran VM, Sorna V, Eriksson I, Kojima A, Koketsu M, Loganathan D, Kjellén L, Dorsky RI, Chien CB, Kuberan B. Dimerized glycosaminoglycan chains increase FGF signaling during zebrafish development. ACS Chem Biol. 2013 May 17;8(5):939-48. doi: 10.1021/cb400132r. Epub 2013 May 7. PubMed PMID: 23614643.
3: Chang CH, Huang YL, Shyu MK, Chen SU, Lin CH, Ju TK, Lu J, Lee H. Sphingosine-1-phosphate induces VEGF-C expression through a MMP-2/FGF-1/FGFR-1-dependent pathway in endothelial cells in vitro. Acta Pharmacol Sin. 2013 Mar;34(3):360-6. doi: 10.1038/aps.2012.186. Epub 2013 Feb 4. PubMed PMID: 23377549.
4: Sun N, Zou H, Yang L, Morita K, Gong P, Shiba T, Akagawa Y, Yuan Q. Inorganic polyphosphates stimulate FGF23 expression through the FGFR pathway. Biochem Biophys Res Commun. 2012 Nov 16;428(2):298-302. doi: 10.1016/j.bbrc.2012.10.051. Epub 2012 Oct 18. PubMed PMID: 23085229.
5: Bojesen KB, Clausen O, Rohde K, Christensen C, Zhang L, Li S, Køhler L, Nielbo S, Nielsen J, Gjørlund MD, Poulsen FM, Bock E, Berezin V. Nectin-1 binds and signals through the fibroblast growth factor receptor. J Biol Chem. 2012 Oct 26;287(44):37420-33. doi: 10.1074/jbc.M112.345215. Epub 2012 Sep 5. PubMed PMID: 22955284; PubMed Central PMCID: PMC3481338.
6: Xiao L, Esliger A, Hurley MM. Nuclear fibroblast growth factor 2 (FGF2) isoforms inhibit bone marrow stromal cell mineralization through FGF23/FGFR/MAPK in vitro. J Bone Miner Res. 2013 Jan;28(1):35-45. doi: 10.1002/jbmr.1721. PubMed PMID: 22836867; PubMed Central PMCID: PMC3519956.
7: Elsayed M, Banasr M, Duric V, Fournier NM, Licznerski P, Duman RS. Antidepressant effects of fibroblast growth factor-2 in behavioral and cellular models of depression. Biol Psychiatry. 2012 Aug 15;72(4):258-65. doi: 10.1016/j.biopsych.2012.03.003. Epub 2012 Apr 17. PubMed PMID: 22513055; PubMed Central PMCID: PMC3401338.
8: Zhang K, Ealy AD. Disruption of fibroblast growth factor receptor signaling in bovine cumulus-oocyte complexes during in vitro maturation reduces subsequent embryonic development. Domest Anim Endocrinol. 2012 May;42(4):230-8. doi: 10.1016/j.domaniend.2011.12.006. Epub 2012 Jan 10. PubMed PMID: 22264662.
9: Shiota M, Hikita Y, Kawamoto Y, Kusakabe H, Tanaka M, Izumi Y, Nakao T, Miura K, Funae Y, Iwao H. Pravastatin-induced proangiogenic effects depend upon extracellular FGF-2. J Cell Mol Med. 2012 Sep;16(9):2001-9. doi: 10.1111/j.1582-4934.2011.01494.x. PubMed PMID: 22117815.
10: Sharma R, George A, Kamble NM, Singh KP, Chauhan MS, Singla SK, Manik RS, Palta P. Optimization of culture conditions to support long-term self-renewal of buffalo (Bubalus bubalis) embryonic stem cell-like cells. Cell Reprogram. 2011 Dec;13(6):539-49. doi: 10.1089/cell.2011.0041. Epub 2011 Oct 26. PubMed PMID: 22029416.

Explore Compound Types